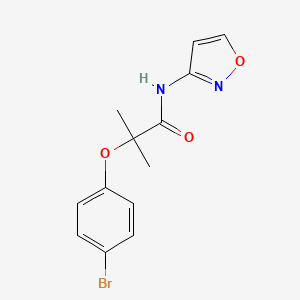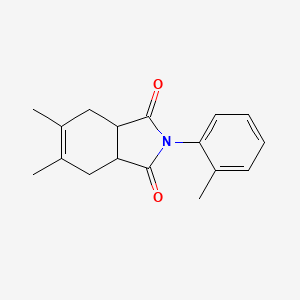![molecular formula C23H20N2O4 B5226433 N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B5226433.png)
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide, also known as BMB-314, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been investigated for its anti-cancer, anti-inflammatory, and neuroprotective properties.
Wirkmechanismus
The mechanism of action of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. In particular, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide has been shown to inhibit the activity of the protein kinase CK2, which is overexpressed in many types of cancer cells and is involved in multiple signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide has been shown to have several biochemical and physiological effects that contribute to its potential therapeutic applications. In addition to its anti-cancer properties, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis. N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide in lab experiments is its relatively low toxicity, which makes it a suitable candidate for further preclinical and clinical studies. However, one limitation is its low solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide. One direction is to investigate its potential therapeutic applications in other fields of medicine, such as inflammatory and neurodegenerative diseases. Another direction is to further elucidate its mechanism of action and identify other targets for its anti-cancer effects. Additionally, the development of more soluble analogs of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide may enhance its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide involves a multi-step process that includes the condensation of 5-ethyl-2-amino-1,3-benzoxazole with 4-hydroxy-3-methoxybenzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect in cancer therapy.
Eigenschaften
IUPAC Name |
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-3-14-7-10-21-19(11-14)25-23(29-21)18-13-16(8-9-20(18)26)24-22(27)15-5-4-6-17(12-15)28-2/h4-13,26H,3H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXDBYITUNCJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CC=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5226350.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5226351.png)
![2-[1-(4-chlorophenyl)cyclobutyl]-5-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,3,4-oxadiazole](/img/structure/B5226359.png)
![1-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5226365.png)
![4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5226375.png)



![1-ethyl-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5226410.png)
![1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5226416.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5226420.png)

![6-amino-3-methyl-1-phenyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5226441.png)
![methyl 5-methyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5226451.png)